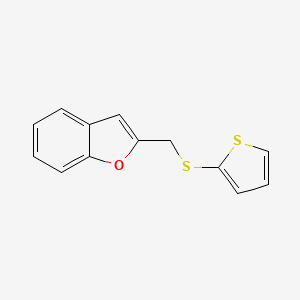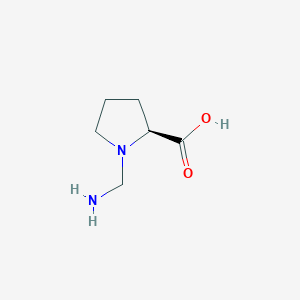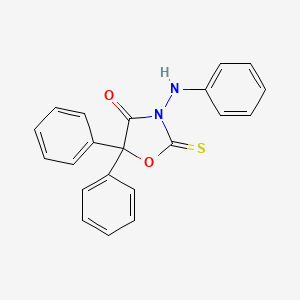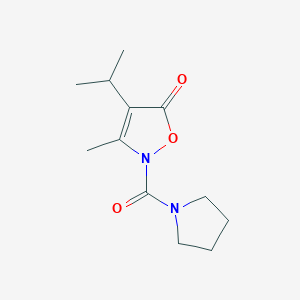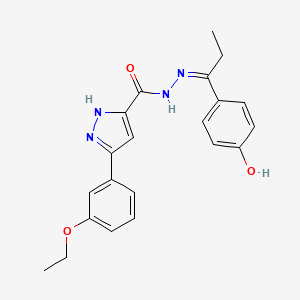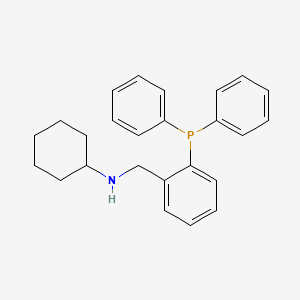
N-(2-(Diphenylphosphino)benzyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Diphenylphosphino)benzyl)cyclohexanamine: is a compound that belongs to the class of phosphine ligands. It is known for its application in various catalytic processes, particularly in cross-coupling reactions. The compound has a molecular formula of C25H28NP and a molecular weight of 373.47 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for N-(2-(Diphenylphosphino)benzyl)cyclohexanamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: N-(2-(Diphenylphosphino)benzyl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The compound is involved in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives depending on the specific reaction conditions .
科学的研究の応用
Chemistry: N-(2-(Diphenylphosphino)benzyl)cyclohexanamine is widely used as a ligand in catalytic processes, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its role as a catalyst in various reactions makes it valuable for large-scale production processes .
作用機序
The mechanism by which N-(2-(Diphenylphosphino)benzyl)cyclohexanamine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
類似化合物との比較
Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.
Dicyclohexylphosphine: Known for its steric bulk and use in selective catalytic processes.
Diphenylphosphinobutane: A bidentate ligand with applications in asymmetric catalysis.
Uniqueness: N-(2-(Diphenylphosphino)benzyl)cyclohexanamine is unique due to its specific structure, which combines the properties of both diphenylphosphine and cyclohexanamine. This combination provides distinct steric and electronic properties, making it suitable for specific catalytic applications that require fine-tuning of reaction conditions .
特性
分子式 |
C25H28NP |
|---|---|
分子量 |
373.5 g/mol |
IUPAC名 |
N-[(2-diphenylphosphanylphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C25H28NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-19,22,26H,1,4-5,13-14,20H2 |
InChIキー |
ANSCOLJFBTVNQR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


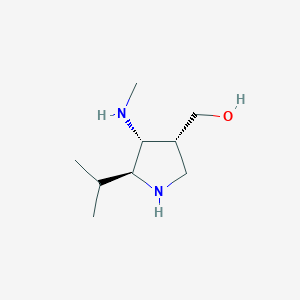
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol](/img/structure/B12882854.png)
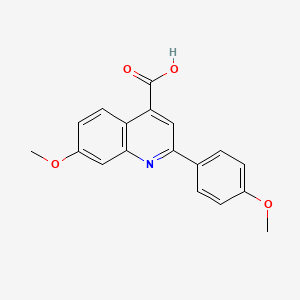
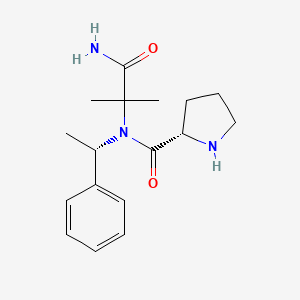
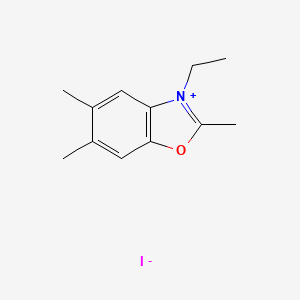
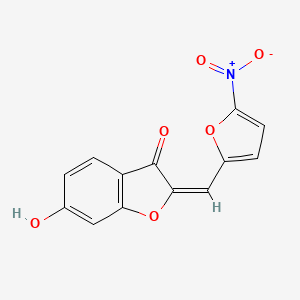
![(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12882886.png)
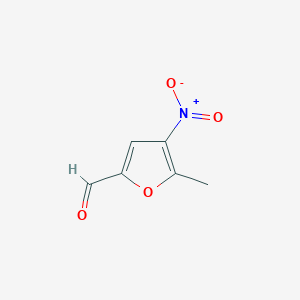
![4-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B12882908.png)
